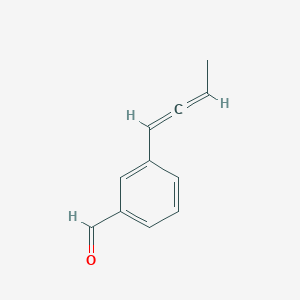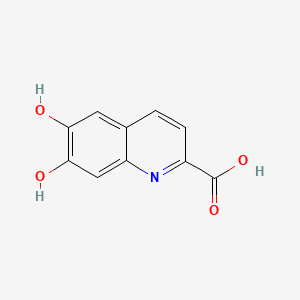
dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is a complex chemical compound that combines the properties of quaternary ammonium compounds and molybdenum-based compounds. This compound is notable for its unique structure, which includes a molybdenum core surrounded by organic ligands and water molecules. The presence of molybdenum gives it distinctive chemical and physical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate typically involves the reaction of molybdenum precursors with quaternary ammonium salts. One common method is the reaction of molybdenum trioxide with dimethyl-di(tetradecyl)azanium chloride in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product. Industrial production also focuses on minimizing waste and environmental impact through the use of green chemistry principles .
化学反応の分析
Types of Reactions
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate undergoes various chemical reactions, including:
Oxidation: The molybdenum center can undergo oxidation reactions, forming higher oxidation state species.
Reduction: The compound can be reduced to lower oxidation state molybdenum species.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of suitable catalysts
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) species, while reduction can produce molybdenum(III) or molybdenum(IV) species. Substitution reactions can result in the formation of new quaternary ammonium molybdenum complexes .
科学的研究の応用
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate has a wide range of scientific research applications:
作用機序
The mechanism of action of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate involves several pathways:
Catalytic Activity: The molybdenum center acts as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation.
Antimicrobial Activity: The quaternary ammonium groups disrupt microbial cell membranes, leading to cell lysis and death.
Lubrication: The compound forms a protective film on surfaces, reducing friction and wear.
類似化合物との比較
Similar Compounds
Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Molybdenum disulfide: A molybdenum-based compound used as a lubricant and catalyst.
Tetradecyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.
Uniqueness
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is unique due to its combination of quaternary ammonium and molybdenum-based properties. This dual functionality allows it to serve multiple roles in various applications, from catalysis to antimicrobial activity and lubrication .
特性
CAS番号 |
117342-25-3 |
|---|---|
分子式 |
C30H122Mo8NO29+ |
分子量 |
1728.884 |
IUPAC名 |
dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate |
InChI |
InChI=1S/C30H64N.8Mo.29H2O/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-30H2,1-4H3;;;;;;;;;29*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChIキー |
JPBRYOZODMONPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)







dimethylsilane](/img/structure/B569581.png)


![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)


